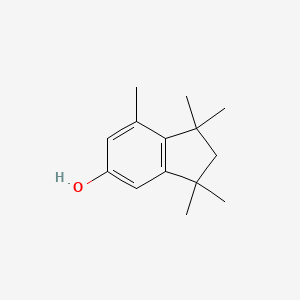

1,1,3,3,7-Pentamethylindan-5-ol

Description

Structural Significance of Indane Scaffolds in Organic Chemistry

In organic chemistry, a "scaffold" or "framework" refers to the core atomic structure of a molecule. nih.gov The indane scaffold, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a significant structural motif found in numerous natural products and synthetic compounds. d-nb.infowiley-vch.de The rigidity and specific three-dimensional geometry of the indane system make it a valuable building block for constructing more complex molecules. wiley-vch.de

The strategic importance of a scaffold lies in its ability to provide a stable, well-defined geometry upon which various functional groups can be arranged in precise spatial orientations. mdpi.com This is crucial in fields like medicinal chemistry, where the specific arrangement of atoms determines a molecule's interaction with biological targets. nih.gov The indane framework is present in compounds with a range of biological activities, highlighting its utility as a privileged structure in drug discovery. d-nb.info An analysis of the vast Chemical Abstracts Service (CAS) Registry reveals that a relatively small number of core scaffolds, including bicyclic systems like indane, form the basis for a large percentage of all known organic compounds. nih.gov

Evolution of Synthetic Strategies for Indanol Derivatives

The synthesis of indanol derivatives has evolved, with numerous methods developed to construct the core indane ring system and introduce the desired functional groups. A primary and longstanding method for creating the indane structure is the intramolecular Friedel-Crafts reaction. d-nb.infobeilstein-journals.org This reaction typically involves the cyclization of a phenyl-substituted aliphatic chain onto the aromatic ring, often catalyzed by a Lewis acid or a strong protic acid like polyphosphoric acid (PPA). d-nb.inforug.nl

For instance, indanones, which are ketones with an indane core, are common precursors to indanols. d-nb.info They can be synthesized via the Friedel-Crafts acylation of an aromatic compound with an appropriate carboxylic acid or its derivative. beilstein-journals.org The resulting indanone can then be readily reduced to the corresponding indanol. Other methods for constructing the indane skeleton include Nazarov cyclizations and various transition-metal-catalyzed ring-closing reactions. d-nb.infobeilstein-journals.org

The synthesis of highly substituted derivatives, such as polyalkylated indanes, often employs Friedel-Crafts alkylation reactions, where multiple alkyl groups are added to the aromatic ring. fiveable.me A specific patent describes the synthesis of 1,1,2,3,3-pentamethyl-indan by reacting α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene (B146552) in the presence of sulfuric acid, showcasing a method to build a polyalkylated indane core. google.com The development of new synthetic strategies continues to be an active area of research, aiming for more efficient, selective, and environmentally benign processes. nih.gov

Challenges in Regioselective and Stereoselective Indanol Synthesis

Despite the availability of various synthetic methods, the preparation of specific indanol derivatives presents significant challenges, particularly concerning regioselectivity and stereoselectivity. egrassbcollege.ac.inethz.ch

Stereoselectivity is the preferential formation of one stereoisomer over others. egrassbcollege.ac.in For indanols derived from unsymmetrically substituted indanones, the carbon atom bearing the hydroxyl group is a chiral center. Creating a single enantiomer (an enantioselective synthesis) or a specific diastereomer is a common challenge in modern organic synthesis. ethz.ch This is often addressed by using chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure materials. acs.org Achieving high levels of both regioselectivity and stereoselectivity is a key goal in the synthesis of complex indanol derivatives for specific applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53718-29-9 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,1,3,3,7-pentamethyl-2H-inden-5-ol |

InChI |

InChI=1S/C14H20O/c1-9-6-10(15)7-11-12(9)14(4,5)8-13(11,2)3/h6-7,15H,8H2,1-5H3 |

InChI Key |

YUORWRHMCJCLRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(CC2(C)C)(C)C)O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 1,1,3,3,7 Pentamethylindan 5 Ol

Elucidation of Indane Ring Formation Mechanisms

The formation of the indane core, a key structural feature of 1,1,3,3,7-pentamethylindan-5-ol, is a significant area of study in organic synthesis. The cyclization process to create the indane ring often involves intricate carbocationic intermediates and subsequent rearrangements.

The construction of the indane skeleton frequently proceeds via pathways involving carbonium ions, also known as carbocations. slideshare.netscribd.com These highly reactive intermediates are susceptible to rearrangements, which are crucial in determining the final substitution pattern of the indane ring. libretexts.orgmasterorganicchemistry.com For instance, in the synthesis of polysubstituted indanes, acid-catalyzed reactions, such as the Friedel-Crafts alkylation, can generate a carbocationic intermediate. ontosight.ailibretexts.orgbyjus.com This intermediate can then undergo an intramolecular electrophilic attack on the aromatic ring to form the five-membered ring. masterorganicchemistry.com

A critical mechanistic feature is the possibility of Wagner-Meerwein rearrangements. slideshare.net These rearrangements involve 1,2-hydride or 1,2-alkyl shifts that occur to form a more stable carbocation before the cyclization step. libretexts.orgmasterorganicchemistry.com For example, a less stable secondary carbocation might rearrange to a more stable tertiary carbocation, which then serves as the electrophile in the ring-closing reaction. libretexts.orgyoutube.com The specific substitution pattern of the starting materials heavily influences the favorability of these rearrangements and, as a result, the regioselectivity of the cyclization.

In the context of this compound, the gem-dimethyl groups at the 1 and 3 positions are indicative of the complex carbocationic pathways involved. The synthesis may involve the reaction of a phenol (B47542) with a source of a carbocation, where the stability of the tertiary carbocations formed drives the specific alkylation and subsequent cyclization pattern observed.

Once the indane ring system is established, it can be further modified through electrophilic aromatic substitution (EAS) reactions. fiveable.me The hydroxyl group at the 5-position and the alkyl groups on the aromatic ring of this compound are activating groups and direct incoming electrophiles. The hydroxyl group is a strong ortho-, para-director, while the alkyl groups are weaker ortho-, para-directors.

The positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C7-methyl group introduces some steric hindrance at the C6 position. Consequently, electrophilic substitution is often directed to the C4 and C6 positions. The interplay between the electronic directing effects of the substituents and steric factors determines the regioselectivity of the substitution. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The mechanism for these reactions typically involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

Reaction Pathways of Hydroxyl Group Modifications

The hydroxyl group of this compound is a versatile functional group for numerous chemical transformations. Its reactivity is characteristic of a sterically hindered phenol. vinatiorganics.comnih.gov

One of the primary reactions is etherification . This can be accomplished through the Williamson ether synthesis, where the corresponding phenoxide, formed by treating the indanol with a base, reacts with an alkyl halide. The steric hindrance around the hydroxyl group may require specific reaction conditions.

Esterification is another key modification. The indanol can be acylated using acid chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. nih.gov The steric bulk surrounding the hydroxyl group might necessitate more reactive acylating agents or harsher conditions to achieve the transformation. nih.gov

The hydroxyl group can also be transformed into a sulfonate ester , such as a tosylate or mesylate. This is a significant transformation as it converts the hydroxyl group into an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions.

Furthermore, the hydroxyl group can participate in oxidation reactions. The nature of the product depends on the oxidizing agent used. For many hindered phenols, oxidation is a key aspect of their function as antioxidants, where they can scavenge free radicals. nih.govresearchgate.net

Table 1: Summary of Hydroxyl Group Modifications

| Reaction Type | Reagents | Product Type |

| Etherification | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (Indole-O-R) |

| Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Ester (Indole-O-COR) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonate Ester (Indole-O-SO₂R) |

| Oxidation | Oxidizing Agent | Varies (e.g., Quinone-type structures) |

Catalytic Mechanisms in Indanol Functionalization

Catalysis is fundamental for the efficient and selective functionalization of this compound.

In electrophilic aromatic substitution reactions, Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are frequently used as catalysts. libretexts.orgmasterorganicchemistry.com In Friedel-Crafts acylation, for example, the Lewis acid coordinates with the acyl halide, which enhances its electrophilicity. byjus.comlibretexts.org The mechanism proceeds through the formation of a sigma complex, which then loses a proton to regenerate the stable aromatic system. masterorganicchemistry.com

For hydroxyl group modifications , acid or base catalysis is often utilized. In esterification reactions, a catalytic amount of a strong acid can protonate the carbonyl oxygen of a carboxylic acid, rendering it more susceptible to nucleophilic attack by the indanol.

Transition metal catalysis offers powerful methods for the functionalization of phenols and their derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could be applied to derivatives of this compound. This would typically require the conversion of the hydroxyl group into a better leaving group, such as a triflate. These catalytic cycles generally involve steps like oxidative addition, transmetalation, and reductive elimination, with the choice of ligand on the metal center being crucial for controlling catalytic activity and selectivity.

Advanced Analytical and Spectroscopic Characterization Techniques for Indanol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 1,1,3,3,7-Pentamethylindan-5-ol. By analyzing the chemical shifts (δ), coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the two protons on the benzene (B151609) ring. The aliphatic region would contain signals for the five methyl groups and the methylene (B1212753) (CH₂) group in the five-membered ring. The hydroxyl (-OH) proton typically appears as a broad singlet whose chemical shift can be concentration-dependent.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule, including quaternary carbons which are not visible in ¹H NMR. ucl.ac.uk This allows for the complete mapping of the carbon skeleton. ucl.ac.uk For complex structures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish correlations between protons and carbons, confirming the assignment of all signals and solidifying the structural identification. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| C1-CH₃ (6H) | ~1.25 (s) | ~31.5 | Two equivalent methyl groups at C1. |

| C3-CH₃ (6H) | ~1.25 (s) | ~31.8 | Two equivalent methyl groups at C3. |

| C2-CH₂ | ~1.85 (s) | ~53.0 | Methylene protons in the cyclopentane (B165970) ring. |

| C7-CH₃ | ~2.20 (s) | ~17.0 | Methyl group attached to the aromatic ring. |

| Ar-H (C4-H) | ~6.70 (s) | ~118.0 | Aromatic proton ortho to the hydroxyl group. |

| Ar-H (C6-H) | ~6.90 (s) | ~125.0 | Aromatic proton meta to the hydroxyl group. |

| Ar-OH | Variable (br s) | - | Chemical shift is dependent on solvent and concentration. |

| C1/C3 | - | ~42.0 | Quaternary carbons in the cyclopentane ring. |

| C3a/C7a | - | ~145-150 | Quaternary carbons at the ring fusion. |

| C5-OH | - | ~152.0 | Aromatic carbon bearing the hydroxyl group. |

| C7-CH₃ | - | ~130.0 | Aromatic carbon bearing the methyl group. |

| Note: These are predicted values based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary. |

Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). For this compound, with a molecular formula of C₁₄H₂₂O, HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass (206.1664 Da), thereby distinguishing it from other isobaric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile compounds like indanol derivatives. nih.gov In GC-MS analysis, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. libretexts.org

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. savemyexams.com The fragmentation pattern is often dominated by the loss of small, stable fragments. libretexts.org A primary fragmentation pathway for this compound is the loss of a methyl radical (•CH₃, mass of 15 Da) from one of the gem-dimethyl groups at the C1 or C3 position. This cleavage results in a highly stable tertiary benzylic carbocation, which would produce a prominent peak at m/z [M-15]⁺. This peak is often the base peak in the spectrum due to its stability. youtube.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 206 | Molecular Ion (M⁺) | [C₁₄H₂₂O]⁺ | Represents the intact molecule. |

| 191 | [M-15]⁺ | [C₁₃H₁₉O]⁺ | Loss of a methyl radical (•CH₃), likely the base peak. |

| 173 | [M-15-18]⁺ | [C₁₃H₁₇]⁺ | Subsequent loss of water (H₂O) from the [M-15]⁺ fragment. |

| 145 | [M-15-46]⁺ or other pathways | [C₁₁H₁₃]⁺ | Further fragmentation, possibly involving loss of CO and ethylene. |

Chromatographic Methodologies for Isomer Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile or thermally sensitive compounds. A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.comsielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A typical method employs a C18 or a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com For applications where the eluent is directed to a mass spectrometer, a volatile acid like formic acid is used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. | sielc.com |

| Alternative Mobile Phase | For MS compatibility, formic acid is substituted for phosphoric acid. | sielc.comsielc.com |

| Application | Analytical separation, purity determination, and scalable for preparative isolation. | sielc.com |

Chiral Chromatography for Enantiomeric Separation

The specific compound this compound is achiral and therefore does not have enantiomers. However, many other indanol derivatives, such as 1-indanol (B147123), are chiral and exist as a pair of enantiomers. For these related systems, chiral chromatography is a critical technique for separating the racemic mixture into its individual enantiomeric forms. wvu.edu

Direct chiral separation by HPLC is the most common approach, utilizing a chiral stationary phase (CSP). wvu.edu These CSPs create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of racemic compounds. researchgate.netnih.gov For example, the enantiomers of 1-indanol have been successfully separated using columns packed with Chiralcel OB and Chiralpak ID. researchgate.netnih.gov The development of a chiral separation method involves screening different CSPs and mobile phase compositions to achieve optimal resolution. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural modes of vibration, such as stretching and bending. For a vibration to be IR-active, it must cause a change in the molecule's net dipole moment. rsc.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). A vibration is Raman-active if it leads to a change in the polarizability of the molecule's electron cloud. rsc.org Often, IR and Raman spectroscopy provide complementary information, as vibrations that are weak or forbidden in one technique may be strong in the other.

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies:

Hydroxyl (-OH) Group: The O-H stretching vibration is one of the most recognizable bands in an IR spectrum, typically appearing as a strong, broad absorption in the region of 3600-3200 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) group is expected in the 1260-1180 cm⁻¹ range.

Aromatic Ring: The substituted benzene ring gives rise to several distinct vibrations. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the ring appear as a series of bands, often of variable intensity, in the 1625-1450 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations are also characteristic and their position can indicate the substitution pattern of the ring.

Alkyl Groups: The pentamethyl and indan (B1671822) framework contribute vibrations from saturated C-H bonds. Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the 3000-2850 cm⁻¹ range. Bending vibrations for these groups, such as scissoring and rocking, occur at lower frequencies, typically between 1470-1365 cm⁻¹. libretexts.org The gem-dimethyl groups at positions 1 and 3 may show a characteristic split in the C-H bending region.

The following table summarizes the expected vibrational bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad | Weak |

| Hydroxyl | C-O Stretch | 1260 - 1180 | Strong | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic | C=C Ring Stretch | 1625 - 1450 | Variable | Strong |

| Aromatic | C-H Bending (o.o.p.) | 900 - 675 | Strong | Weak |

| Alkyl (CH₃, CH₂) | C-H Stretch | 3000 - 2850 | Strong | Strong |

| Alkyl (CH₃, CH₂) | C-H Bend | 1470 - 1365 | Medium | Medium |

Beyond simple functional group identification, vibrational spectroscopy can be applied to conformational analysis. While no specific conformational studies on this compound are presently available, research on the parent compound, 1-indanol, demonstrates that the five-membered alicyclic ring can undergo a puckering motion. rsc.org This motion results in different conformations, such as those where the hydroxyl group is in an axial or equatorial position. rsc.org These distinct conformers would likely exhibit subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), allowing for their potential identification and quantification under specific conditions.

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which induces the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores—parts of a molecule that absorb light strongly in the UV-Vis region. libretexts.org In organic molecules, the most common electronic transitions are π → π* (an electron from a pi bonding orbital is excited to a pi anti-bonding orbital) and n → π* (an electron from a non-bonding orbital is excited to a pi anti-bonding orbital). libretexts.org

The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits two main absorption bands: a strong primary band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 254 nm, both arising from π → π* transitions.

The substituents on the benzene ring—the hydroxyl group and the alkyl groups—are known as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength (λ_max) and intensity (molar absorptivity, ε) of the absorption maximum.

Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group has non-bonding electron pairs (n electrons) that can be delocalized into the π-system of the aromatic ring. This n-π conjugation increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for a π → π* transition. youtube.com This effect typically results in a bathochromic shift (or red shift), moving the absorption to a longer wavelength, and a hyperchromic effect (an increase in absorption intensity). Phenolic compounds generally show a primary absorption band around 210-220 nm and a secondary band shifted to approximately 270-280 nm. researchgate.netresearchgate.net

Alkyl Groups: The alkyl portions of the indan structure also act as weak auxochromes, typically causing small bathochromic shifts in the absorption bands of the benzene ring.

Therefore, the UV-Vis spectrum of this compound is expected to be characteristic of a substituted phenol. The key absorptions are due to π → π* electronic transitions within the aromatic ring, modulated by the hydroxyl and alkyl substituents. While charge-transfer transitions can occur in some molecular complexes, the primary absorptions in a dilute solution of this compound are attributed to these localized electronic transitions within the phenol chromophore.

The following table summarizes the expected electronic transitions for this compound based on its structure.

| Chromophore | Transition Type | Expected λ_max (nm) | Origin |

| Substituted Benzene Ring | π → π* (Primary, E-band) | ~220 | Excitation of the aromatic π-system, influenced by -OH and alkyl groups. |

| Substituted Benzene Ring | π → π* (Secondary, B-band) | ~275 - 285 | Excitation of the aromatic π-system, shifted from benzene (~254 nm) due to auxochromic substituents. researchgate.netresearchgate.net |

| Hydroxyl Group | n → π | Weak, often obscured | Excitation of a non-bonding electron from the oxygen atom; typically low intensity and may be masked by the stronger π → π bands. |

Computational Chemistry and Theoretical Studies of 1,1,3,3,7 Pentamethylindan 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbitals, and various reactivity descriptors.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For 1,1,3,3,7-Pentamethylindan-5-ol, DFT calculations are instrumental in understanding its electronic properties. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for such analyses. mdpi.comresearchgate.net

DFT calculations can elucidate the distribution of electron density, highlighting the electron-rich phenolic oxygen and the aromatic ring. The calculated Molecular Electrostatic Potential (MEP) map would visually represent the electrophilic and nucleophilic sites. The phenolic hydroxyl group would exhibit a region of negative potential, indicating its susceptibility to electrophilic attack, while the hydrogen of the hydroxyl group would show a positive potential, indicative of its ability to act as a hydrogen bond donor. kbhgroup.in

Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the phenol (B47542) ring and the oxygen atom, reflecting its electron-donating capability. The LUMO, conversely, would be distributed over the aromatic system, indicating where an incoming electron would reside. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.com A smaller gap generally implies higher reactivity.

Note: The values in this table are illustrative and representative of what would be expected for a molecule of this type based on DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of empirical parameters. researchgate.net While computationally more demanding than DFT, they can offer benchmark-quality results for various molecular properties. For this compound, ab initio calculations would be used to obtain highly accurate geometric parameters, dipole moments, and vibrational frequencies. rsc.org

These methods are particularly valuable for validating the results obtained from DFT. For instance, geometry optimization at the MP2/aug-cc-pVTZ level of theory would provide a highly reliable structure, which can then be used for single-point energy calculations with more sophisticated methods like Coupled Cluster (CCSD(T)) to yield a "gold standard" energy value. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the five-membered ring and the rotation of the hydroxyl group in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net

A potential energy surface (PES) scan is typically performed by systematically varying key dihedral angles—such as the one defining the orientation of the O-H bond relative to the aromatic ring—and calculating the energy at each point. This mapping reveals the low-energy regions of the conformational space. sydney.edu.aulibretexts.org For this compound, the puckering of the five-membered indan (B1671822) ring is a key conformational feature. Theoretical calculations would likely show a shallow energy barrier between different puckered forms. The orientation of the hydroxyl group, whether it is positioned to form an intramolecular hydrogen bond or is oriented away from other groups, will also significantly impact the relative stability of conformers.

Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (Global Minimum) | ~0° | 0.00 | 75.1 |

| B | ~180° | 0.85 | 24.9 |

| C (Transition State) | ~90° | 2.50 | <0.1 |

Note: This table presents hypothetical data to illustrate the likely outcome of a conformational analysis. The dihedral angle defines the orientation of the hydroxyl proton relative to the plane of the benzene (B151609) ring.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. youtube.commdpi.com For this compound, a relevant reaction to model would be its synthesis via Friedel-Crafts alkylation of a phenolic precursor. byjus.compw.live Modeling this reaction would involve identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.gov

The process begins by locating the geometry of the transition state (TS), which is a first-order saddle point on the potential energy surface. libretexts.org This is typically achieved using methods that optimize to a TS structure, followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the correct pathway has been identified. iipe.ac.in

For electrophilic aromatic substitution on the phenol ring of a precursor to this compound, calculations would likely show that the hydroxyl group is an ortho-, para-director. The bulky nature of the incoming alkylating agent and the existing methyl groups would sterically hinder ortho-substitution, favoring para-substitution, which ultimately leads to the 5-ol isomer. The activation energy barriers for ortho versus para attack could be calculated to quantify this preference. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, the prediction of NMR chemical shifts is particularly useful.

Using the GIAO (Gauge-Independent Atomic Orbital) method, typically within a DFT framework, one can calculate the nuclear magnetic shielding tensors. swarthmore.edu These are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions can help assign the signals in experimental ¹H and ¹³C NMR spectra. rsc.orgchemrxiv.org For this molecule, distinct chemical shifts would be predicted for the five non-equivalent methyl groups, the aromatic protons, and the carbons of the indan skeleton.

Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C5-OH | 150.2 | 4.8 (OH) |

| C7-CH₃ | 18.5 | 2.2 |

| C1-(CH₃)₂ | 31.8 | 1.3 |

| C3-(CH₃)₂ | 31.5 | 1.2 |

Note: This table contains representative chemical shift values that would be expected from in silico prediction for a molecule with this structure. Actual experimental values may vary.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The computed frequencies and their corresponding intensities can be compared with experimental spectra to assign specific vibrational modes, such as the O-H stretch, aromatic C-H stretches, and the various C-C and C-O bending and stretching modes. researchgate.net

Group Contribution Methods for Thermochemical Property Estimation

Group contribution methods, such as the one developed by Benson, provide a straightforward way to estimate thermochemical properties like the standard enthalpy of formation (ΔH_f°), entropy (S°), and heat capacity (C_p°). nih.govresearchgate.net These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. mdpi.comresearchgate.net

To estimate the enthalpy of formation of this compound, the molecule would be dissected into its fundamental groups. These would include groups for the aromatic ring, the hydroxyl substituent, the various methyl groups, and the quaternary carbons in the indan skeleton. Corrections for ring strain in the five-membered ring and for steric interactions between adjacent methyl groups would also need to be applied to achieve higher accuracy. swarthmore.edunsf.gov

Illustrative Group Contribution Calculation for Enthalpy of Formation (ΔH_f°) of Gaseous this compound

| Group | Contribution (kJ/mol) | Count | Total (kJ/mol) |

|---|---|---|---|

| C-(C)₂(CB)₂ | -25.0 | 2 | -50.0 |

| C-(C)(H)₃ | -42.2 | 5 | -211.0 |

| CB-(OH) | -160.0 | 1 | -160.0 |

| CB-(C) | 22.0 | 1 | 22.0 |

| CB-(H) | 13.8 | 2 | 27.6 |

| Five-membered ring strain | 25.0 | 1 | 25.0 |

| Estimated ΔH_f° | | | -346.4 |

Note: The group contribution values are illustrative examples based on established thermochemical data for similar structural units. The final estimated value is hypothetical.

Applications of 1,1,3,3,7 Pentamethylindan 5 Ol As a Building Block in Advanced Materials Science

Precursor in Polymer Chemistry for Tailored Material Properties

The molecular architecture of 1,1,3,3,7-Pentamethylindan-5-ol makes it a compelling monomer for creating high-performance polymers. The rigid, bulky pentamethylindan moiety can be incorporated into polymer backbones to impart specific and desirable characteristics. The hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation, allowing it to be integrated into various polymer structures like polyesters and polyethers.

The incorporation of the bulky indane group can disrupt polymer chain packing, leading to materials with modified solubility, thermal stability, and mechanical properties. For instance, introducing such sterically hindered structures can increase the glass transition temperature (Tg) of polymers, enhancing their dimensional stability at elevated temperatures. While direct research on polymers derived exclusively from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential for creating specialty polymers with tailored properties. The development of new polymers is a persistent focus in materials science to meet the demand for versatile and high-performance materials. mdpi.com

Rational Design of Novel Organic Materials Incorporating Indane Scaffolds

The concept of rational design involves the deliberate construction of molecules to achieve specific functions. The indane scaffold, a key feature of this compound, is a valuable component in this design strategy. The rigidity of the indane structure can be exploited to create molecules with well-defined three-dimensional shapes, which is crucial for applications in areas like molecular recognition and the development of materials with specific optical or electronic properties.

The design of novel organic materials often focuses on creating complex molecular assemblies from versatile building blocks. rug.nl While specific examples detailing the use of this compound in the rational design of novel materials are not readily found, the broader class of indane derivatives is utilized in various applications. For example, the indane-1,3-dione scaffold is a versatile building block for numerous applications ranging from electronics to photopolymerization. This highlights the potential of the indane framework in creating functional organic materials.

Intermediate in the Synthesis of Specialty Organic Chemicals

Beyond polymer science, this compound serves as a crucial intermediate in the synthesis of a variety of specialty organic chemicals. Its functional group allows for a range of chemical transformations, opening pathways to new and valuable molecules.

Strategic Role in Multi-Component Synthetic Pathways

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. Hindered phenols, a class to which this compound belongs, can potentially participate in MCRs, acting as one of the key building blocks. The steric hindrance provided by the methyl groups can influence the regioselectivity of these reactions, leading to the formation of specific isomers.

Although direct participation of this compound in published MCRs is not widely reported, the use of structurally similar building blocks in MCRs is a common strategy for synthesizing complex molecules. This approach allows for the efficient construction of diverse chemical libraries for various applications, including drug discovery and materials science.

Development of Functional Organic Molecules through Indanol Derivatization

The hydroxyl group of this compound is a gateway to a wide array of derivatives with specialized functions. Through common organic reactions, this hydroxyl group can be converted into other functional groups, each imparting new properties to the molecule.

| Derivative Class | Potential Functional Group | Potential Applications |

| Ethers | -O-R | Modifying solubility, thermal stability in polymers and lubricants. |

| Esters | -O-C(=O)R | Plasticizers, fragrance components, building blocks for polyesters. |

| Aryloxy-based ligands | -O-Ar | Catalysis, metal-organic frameworks (MOFs). |

For example, etherification or esterification of the hydroxyl group can lead to the synthesis of molecules with applications as additives, plasticizers, or even as monomers for different types of polymerization. The synthesis of functional polymers and the functionalization of existing ones are key areas of research in advanced materials. mdpi.com The derivatization of this compound provides a pathway to novel molecules with the potential for use in a variety of specialty chemical applications.

Environmental Transformation and Transport Mechanisms of Indane Derivatives

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1,1,3,3,7-Pentamethylindan-5-ol, the key abiotic degradation pathways are expected to be photodegradation and hydrolysis.

Photodegradation Processes in Aqueous and Solid Phases

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the photodegradation of this compound are not available, the presence of a chromophore—the aromatic ring—suggests it will absorb sunlight and be susceptible to photolytic transformation.

In aqueous environments, direct photolysis may occur where the compound itself absorbs photons, leading to an excited state and subsequent chemical reactions such as oxidation or rearrangement. Indirect photolysis is also a significant pathway, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. These highly reactive species can attack the aromatic ring and the aliphatic methyl groups of the indane structure, leading to hydroxylation, ring-opening, and eventual mineralization. The rate of photodegradation would be influenced by factors such as water clarity, depth, and the concentration of dissolved organic matter, which can both promote (as a photosensitizer) and inhibit (by light screening) the process.

On solid phases, such as soil or sediment surfaces, photodegradation is also expected. The extent of this process will depend on the intensity and wavelength of incident light, as well as the nature of the solid matrix to which the compound is adsorbed.

Hydrolysis Mechanisms and Kinetics under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of this compound, which features a hydroxyl group on an aromatic ring (a phenolic moiety), is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Phenols are weak acids, and the ether linkage that is often susceptible to hydrolysis is absent in this compound. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms and Microbial Metabolism Pathways

Biotic degradation, driven by microorganisms such as bacteria and fungi, is a primary mechanism for the breakdown of organic compounds in the environment. While no specific studies on the microbial metabolism of this compound have been identified, the general principles of hydrocarbon and aromatic compound biodegradation can provide insights into its likely fate.

The biodegradation of this compound is expected to be initiated by aerobic microorganisms. The initial steps would likely involve the oxidation of the aromatic ring or the alkyl side chains. Oxygenase enzymes, such as monooxygenases and dioxygenases, are key to initiating the degradation of such compounds. These enzymes can hydroxylate the aromatic ring, leading to the formation of catechols. These catechols are then susceptible to ring cleavage, followed by further degradation through central metabolic pathways.

Alternatively, the methyl groups on the indane structure could be targeted by microbial enzymes, leading to the formation of alcohols, aldehydes, and carboxylic acids, which can then be further metabolized. The highly branched structure of the pentamethyl substitution may, however, present steric hindrance to enzymatic attack, potentially slowing the rate of biodegradation compared to less substituted indanes. The presence of the hydroxyl group may increase the water solubility and bioavailability of the compound, potentially facilitating microbial uptake and degradation.

Intermedia Transport and Distribution Processes in Ecosystems

The movement and distribution of this compound between different environmental compartments such as air, water, soil, and sediment are governed by its physical and chemical properties.

Volatilization Studies and Atmospheric Transport

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The potential for volatilization is influenced by a compound's vapor pressure and Henry's Law constant. For this compound, the presence of a polar hydroxyl group suggests a relatively low vapor pressure and a lower tendency to volatilize from water compared to non-polar indane compounds. However, some degree of volatilization from soil and water surfaces is possible. Once in the atmosphere, the compound would be subject to long-range transport and deposition, as well as degradation by atmospheric oxidants like hydroxyl radicals.

Adsorption and Desorption Phenomena in Soil and Sediment Matrices

Adsorption to soil and sediment particles is expected to be a significant process influencing the environmental transport and bioavailability of this compound. The extent of adsorption is largely dependent on the organic carbon content of the soil or sediment and the hydrophobicity of the compound.

Studies on other indane derivatives, such as the herbicide indaziflam, have shown that sorption to soil is a key factor limiting its mobility. nih.gov Indaziflam sorption was found to be positively correlated with the organic carbon and clay content of the soil. nih.gov Given the structural similarities, this compound is also expected to exhibit significant sorption to soil organic matter. The Freundlich equation is often used to describe the sorption behavior of organic compounds in soil.

Table 1: Predicted Sorption Behavior of this compound based on Analogous Compounds

| Soil/Sediment Property | Expected Influence on Sorption | Rationale |

| Organic Carbon Content | High | Hydrophobic partitioning of the indane structure to organic matter. |

| Clay Content | Moderate | Potential for surface interactions. |

| pH | Minor | As a weak acid, pH changes in the typical environmental range are unlikely to significantly alter its charge and sorption behavior. |

Desorption, the release of a sorbed chemical back into the solution phase, is also a critical process. Hysteresis in desorption, where the compound is more strongly retained by the soil than predicted from adsorption, has been observed for other indane derivatives and would further limit the mobility of this compound in the environment. nih.gov

Development and Validation of Environmental Fate Models for Indane Analogues

The prediction of a chemical's journey and persistence in the environment is a critical component of ecological risk assessment. For indane analogues such as this compound, environmental fate models serve as essential tools to simulate their distribution and transformation across various environmental compartments. researchgate.net These models are quantitative frameworks that mathematically describe the processes governing a chemical's behavior, including transport, partitioning, and degradation. up.ptrsc.org

The development of robust environmental fate models is a multi-faceted process that integrates a chemical's intrinsic properties with the characteristics of the receiving environment. up.pt The primary objective is to estimate the Predicted Environmental Concentration (PEC) in different media like water, soil, air, and sediment, which can then be compared to ecotoxicological data to assess potential risks. mdpi.comnih.gov

Model Development

The foundation of an environmental fate model lies in the principle of mass balance, which accounts for all inputs, outputs, and transformations of a chemical within a defined system. up.pt The development process typically involves several key stages:

System Definition : This initial step involves defining the spatial and temporal boundaries of the model. up.pt The environment is often simplified into a series of interconnected, well-mixed compartments representing air, water, soil layers, and sediments. cefic-lri.org The scale can range from local (e.g., a single river) to regional or even global. cefic-lri.org

Input Parameterization : Accurate model predictions depend on high-quality input data for both the chemical and the environment. For an indane analogue like this compound, this would include physicochemical properties that govern its partitioning behavior, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). Degradation rates, including biodegradation, photolysis, and hydrolysis half-lives in various media, are also crucial. rsc.orgcefic-lri.org

Process Representation : Mathematical equations are used to describe the key environmental processes. up.pt These include:

Transport : Advective and diffusive movement within and between compartments (e.g., volatilization from water to air, runoff from soil to water).

Partitioning : The distribution of the chemical between different phases within a compartment (e.g., sorption to soil organic carbon or sediment).

Degradation : The breakdown of the chemical through biological (biodegradation) and non-biological (abiotic degradation) pathways. cefic-lri.org

A variety of models exist, ranging in complexity. Multimedia models like SimpleBox are designed to simulate the fate of chemicals across different environmental compartments on various spatial scales. cefic-lri.org For river systems, specialized models can predict the downstream transport and fate of contaminants released from point sources like wastewater treatment plants. copernicus.org

Table 1: Key Input Parameters for Environmental Fate Modeling of an Indane Analogue

| Parameter Category | Specific Parameter | Relevance to Environmental Fate |

|---|---|---|

| Chemical Properties | Molecular Weight | Influences diffusion and transport rates. |

| Vapor Pressure | Determines the tendency to partition into the air. | |

| Water Solubility | Affects concentration in aquatic systems and mobility in soil. | |

| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation and sorption to organic matter. | |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | Describes sorption to soil and sediment. | |

| Degradation Rates | Biodegradation Half-Life (Water, Soil, Sediment) | Determines persistence in different compartments due to microbial activity. |

| Photolysis Half-Life (Air, Water) | Rate of breakdown due to sunlight. | |

| Hydrolysis Half-Life | Rate of breakdown due to reaction with water. | |

| Environmental Properties | Temperature | Influences reaction rates and physicochemical properties. |

| Organic Carbon Content (Soil, Sediment) | Affects the degree of sorption. | |

| Flow Rates (Water, Air) | Governs transport and dilution. |

Model Validation

Validation is a critical step to ensure that a model provides a sufficiently accurate representation of reality. This process involves comparing model predictions against measured data from laboratory experiments or field studies.

The validation process for environmental fate models of indane analogues would typically include:

Sensitivity Analysis : This involves systematically changing input parameters to identify which ones have the most significant impact on the model's output. researchgate.net This helps to prioritize data collection efforts on the most influential parameters. For instance, a sensitivity analysis might reveal that the predicted concentration of this compound in sediment is highly sensitive to its organic carbon-water partition coefficient (Koc).

Uncertainty Analysis : This quantifies the uncertainty in model predictions that arises from uncertainty in the input parameters. researchgate.net Techniques like Monte Carlo simulations can be used to generate a range of possible outcomes, providing a more realistic picture of the potential environmental concentrations.

Comparison with Monitoring Data : The most direct form of validation is to compare the model's predicted concentrations with actual measurements from the environment. This can be challenging due to the limited availability of monitoring data for many emerging contaminants. copernicus.org However, where data exists, it provides the best measure of a model's predictive power.

The development and validation of environmental fate models are iterative processes. Discrepancies between model predictions and observed data can lead to refinements in the model's structure, assumptions, and input parameters, ultimately improving its reliability for use in regulatory decision-making and environmental management. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,3,3,7-Pentamethylindan-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of polyalkylated indanols often involves Friedel-Crafts alkylation or cyclization of pre-functionalized precursors. For example, reductive amination (as seen in 5-Aminopent-1-en-3-ol synthesis) could be adapted using methyl groups and indanone intermediates . Optimization requires adjusting catalysts (e.g., Pd/Ni for hydrogenation), solvent polarity, and temperature gradients. Kinetic studies via HPLC or GC-MS can identify bottlenecks like incomplete methylation or steric hindrance .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts of methyl groups (δ ~1.2–1.5 ppm for axial vs. equatorial methyl) and aromatic protons (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH₃ groups .

- IR : Validate hydroxyl (broad peak ~3200–3600 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹).

- MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methyl groups).

Table 1 : Hypothetical NMR Data for Key Protons

| Proton Position | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.8–7.2 | Singlet |

| Axial Methyl | 1.3 | Triplet |

| Equatorial Methyl | 1.5 | Singlet |

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent hazardous reactions .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of methyl group addition in this compound synthesis?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C-labeled methyl groups to track bond formation via NMR .

- DFT Calculations : Model transition states to predict favored pathways (e.g., steric vs. electronic control) .

- Kinetic Profiling : Monitor intermediate formation using time-resolved spectroscopy .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature?

- Methodological Answer :

- Controlled Replication : Standardize conditions (e.g., 25°C, pH 7.4 buffer) and use calibrated instruments .

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and extrapolate degradation kinetics via Arrhenius plots .

- Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines to identify methodological biases .

05 文献检索Literature search for meta-analysis02:58

Q. How does the steric environment of this compound influence its reactivity in catalytic applications?

- Methodological Answer :

- X-ray Crystallography : Determine spatial arrangement of methyl groups to identify hindered sites .

- Competitive Binding Assays : Compare substrate affinity in catalytic reactions (e.g., hydrogenation) with/without methyl substituents .

Q. What computational methods predict the solubility and bioavailability of this compound?

- Methodological Answer :

- COSMO-RS Simulations : Estimate solubility in organic/aqueous phases using quantum-chemical descriptors .

- ADMET Predictors : Use QSAR models to assess permeability (e.g., Caco-2 cell lines) and metabolic stability .

Data Management & Ethical Considerations

Q. How should researchers address data ownership disputes in multi-institutional studies on this compound?

- Methodological Answer :

- Pre-Study Agreements : Define roles, data access, and authorship criteria in a collaboration charter .

- Centralized Repositories : Use platforms like Zenodo to timestamp and attribute contributions .

- Ethical Audits : Conduct third-party reviews to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What methodologies ensure reproducibility in kinetic studies of this compound oxidation?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.